(S)-2-Amino-N-(4-methylsulfanyl-benzyl)-propionamide
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Overview
Description
(S)-2-Amino-N-(4-methylsulfanyl-benzyl)-propionamide is a chiral compound with significant potential in various scientific fields. It features an amino group, a benzyl group substituted with a methylsulfanyl moiety, and a propionamide backbone. This compound’s unique structure makes it a valuable candidate for research in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(4-methylsulfanyl-benzyl)-propionamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-Aminopropionamide and 4-methylsulfanyl-benzyl chloride.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The (S)-2-Aminopropionamide is dissolved in a suitable solvent like ethanol or methanol. The 4-methylsulfanyl-benzyl chloride is then added dropwise to the solution while maintaining the reaction temperature between 0°C and 5°C. The reaction mixture is stirred for several hours until completion.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions and using high-purity starting materials can further improve the overall quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(4-methylsulfanyl-benzyl)-propionamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the benzyl group, yielding a simpler amine derivative.
Substitution: The amino group can participate in substitution reactions with electrophiles, forming new amide or urea derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles such as acyl chlorides, isocyanates, and alkyl halides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Amide or urea derivatives.
Scientific Research Applications
(S)-2-Amino-N-(4-methylsulfanyl-benzyl)-propionamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: Researchers use this compound to study its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential therapeutic effects.
Industrial Applications: It can be employed in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(4-methylsulfanyl-benzyl)-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the benzyl moiety play crucial roles in binding to these targets, modulating their activity. The methylsulfanyl group may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-N-(4-methylsulfonyl-benzyl)-propionamide: This compound features a sulfonyl group instead of a sulfanyl group, which may alter its reactivity and binding properties.
(S)-2-Amino-N-(4-methoxy-benzyl)-propionamide: The methoxy group provides different electronic and steric effects compared to the methylsulfanyl group.
(S)-2-Amino-N-(4-chloro-benzyl)-propionamide: The chloro substituent introduces different reactivity patterns and potential biological activities.
Uniqueness
(S)-2-Amino-N-(4-methylsulfanyl-benzyl)-propionamide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This group can undergo specific reactions, such as oxidation to sulfoxides or sulfones, which are not possible with other substituents like methoxy or chloro groups. Additionally, the compound’s chiral nature adds to its uniqueness, making it a valuable tool in asymmetric synthesis and chiral recognition studies.
Properties
IUPAC Name |
(2S)-2-amino-N-[(4-methylsulfanylphenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-8(12)11(14)13-7-9-3-5-10(15-2)6-4-9/h3-6,8H,7,12H2,1-2H3,(H,13,14)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULODPBZTSGXBKN-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=C(C=C1)SC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC1=CC=C(C=C1)SC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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